molecular formula C23H25FN2O2 B6129284 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

カタログ番号 B6129284
分子量: 380.5 g/mol
InChIキー: ISILGTRWLVONII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.

作用機序

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

実験室実験の利点と制限

One advantage of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its potency and selectivity for GABA-AT inhibition. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have good oral bioavailability and brain penetration. However, one limitation of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic efficacy.

将来の方向性

For research on 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide could include further preclinical studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in humans. Finally, further studies could be conducted to investigate the potential for 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide to be used in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutylamine with ethyl chloroformate to form N-cyclobutyl carbamate. This intermediate is then reacted with 4'-fluoro-3-biphenylcarboxylic acid to form N-(4'-fluoro-3-biphenylyl)-N-cyclobutyl carbamate. The final step involves the reaction of this intermediate with piperidine-3-carboxylic acid to form 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide.

科学的研究の応用

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

1-(cyclobutanecarbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c24-20-11-9-16(10-12-20)18-6-2-8-21(14-18)25-22(27)19-7-3-13-26(15-19)23(28)17-4-1-5-17/h2,6,8-12,14,17,19H,1,3-5,7,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILGTRWLVONII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。